molecular formula C2HBrF4 B1682001 Teflurane CAS No. 124-72-1

Teflurane

Cat. No. B1682001
CAS RN: 124-72-1
M. Wt: 180.93 g/mol
InChI Key: RZXZIZDRFQFCTA-UHFFFAOYSA-N
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Description

Teflurane (INN, USAN, code name Abbott 16900) is a halocarbon drug which was investigated as an inhalational anesthetic but was never marketed . It is 2-bromo-1,1,1,2-tetrafluoroethane, a haloalkane . It is a gas at standard conditions .


Synthesis Analysis

The synthesis of Teflurane is different from the usual sequence of events in the synthesis and evaluation of a drug . The development of Teflurane followed a somewhat different sequence. It began with two practicing anesthesiologists who were hopefully representative of the practitioners who ultimately would use the drugs which were created .


Molecular Structure Analysis

Teflurane is 2-bromo-1,1,1,2-tetrafluoroethane, a haloalkane . It is a gas at standard conditions . The compound is chiral .


Physical And Chemical Properties Analysis

Teflurane is a gas at standard conditions . Its molecular formula is C2HBrF4 and it has a molar mass of 180.928 g·mol −1 .

Scientific Research Applications

Cardiovascular Effects

Teflurane, a halogenated hydrocarbon anesthetic, was studied in cats to compare its cardiovascular effects with cyclopropane and halothane. It was found to induce spontaneous ventricular arrhythmias in a higher proportion of animals than halothane. Teflurane also caused a significant lowering of arterial blood pressure and was associated with respiratory and metabolic acidosis, contributing to a lowering of plasma pH during anesthesia (Black, Clarke, Howard, & McCullough, 1969).

Laboratory Investigation

A study focused on investigating the physical characteristics of Teflurane, such as boiling point, specific gravity, and various partition coefficients. This research was crucial in understanding the properties of Teflurane for its potential use as a nonflammable anesthetic agent (Warner, Orth, Weber, & Layton, 1967).

Clinical Use

Research on Teflurane's clinical use highlighted its pleasant, non-irritant smell, low boiling point, and nonflammable nature. Its low storage pressure and stability in the presence of light and alkalis were advantageous, making it suitable for use with a carbon dioxide absorber (Jones, Kellner, & Wasmuth, 1969).

Synthesis and Evaluation

An in-depth exploration of the synthesis of methoxyflurane and teflurane, and their subsequent evaluation, offered insights into the development and clinical application of these anesthetic agents (Poznak, 1972).

Non-Explosive Gas for Clinical Anesthesia

Teflurane's nonflammable properties and biologic potency between nitrous oxide and cyclopropane were investigated, with the study highlighting its satisfactory anesthetic performance in both animal and human trials (Artusio, Weingram, & Sohn, 1967).

Safety And Hazards

Teflurane’s clinical development was terminated due to a high incidence of cardiac arrhythmias in patients, similarly to the cases of halopropane and norflurane .

properties

IUPAC Name

2-bromo-1,1,1,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXZIZDRFQFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861765
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teflurane

CAS RN

124-72-1, 30283-90-0
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teflurane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, bromotetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030283900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1,1,1,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEFLURANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6492U1O9V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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